rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
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Overview
Description
rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxamide is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a wide variety of new compounds with different functional groups.
Scientific Research Applications
rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-(1R,5S)-3-benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
- rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine
- rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid
Uniqueness
rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure with nitrogen atoms and the presence of benzyl and carboxamide groups make it a versatile compound for various applications.
Properties
IUPAC Name |
(1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWBFHBWFBWNN-OUAUKWLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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